1-Ethyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester
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Overview
Description
1-Ethyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals. This compound features an indole core with ethyl, vinyl, and carboxylic acid methyl ester substituents, making it a versatile molecule for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Substituents: The ethyl and vinyl groups can be introduced through alkylation and vinylation reactions, respectively. For example, ethylation can be achieved using ethyl iodide and a strong base, while vinylation can be performed using vinyl halides and palladium-catalyzed coupling reactions.
Esterification: The carboxylic acid group can be esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: m-CPBA, osmium tetroxide, and hydrogen peroxide.
Reduction: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, and sulfonated indole derivatives.
Scientific Research Applications
1-Ethyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 1-Ethyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. The vinyl and ester groups contribute to the compound’s reactivity and binding affinity, enhancing its overall biological activity.
Comparison with Similar Compounds
- 1-Methyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester
- 1-Ethyl-5-vinyl-1H-indole-4-carboxylic acid methyl ester
- 1-Ethyl-6-vinyl-1H-indole-3-carboxylic acid methyl ester
Uniqueness: 1-Ethyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester is unique due to the specific positioning of the ethyl and vinyl groups on the indole core. This configuration influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the vinyl group at the 6-position and the ester group at the 4-position provides unique opportunities for further functionalization and derivatization.
Properties
IUPAC Name |
methyl 6-ethenyl-1-ethylindole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-4-10-8-12(14(16)17-3)11-6-7-15(5-2)13(11)9-10/h4,6-9H,1,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFLBRFGOSBPPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C=C(C=C21)C=C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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